5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride
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Overview
Description
5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic compound with the molecular formula C6H3Cl2N3·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of chlorine atoms at the 5th and 7th positions of the imidazo[1,2-a]pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride typically involves the chlorination of imidazo[1,2-a]pyrimidine. One common method includes the reaction of imidazo[1,2-a]pyrimidine-5,7-diol with phosphorus oxychloride (POCl3) at elevated temperatures. The reaction is carried out at 90°C for 4 hours, followed by quenching with a saturated aqueous solution of sodium bicarbonate and extraction with ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are typically substituted imidazo[1,2-a]pyrimidine derivatives, where the chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the original compound.
Scientific Research Applications
5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and drugs.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound derivatives .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloroimidazo[1,2-a]pyridine
- 5,7-Dichloroimidazo[1,2-a]pyrazine
- 5,7-Dichloroimidazo[1,2-a]triazine
Uniqueness
5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of chlorine atoms at the 5th and 7th positions. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H4Cl3N3 |
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Molecular Weight |
224.5 g/mol |
IUPAC Name |
5,7-dichloroimidazo[1,2-a]pyrimidine;hydrochloride |
InChI |
InChI=1S/C6H3Cl2N3.ClH/c7-4-3-5(8)11-2-1-9-6(11)10-4;/h1-3H;1H |
InChI Key |
RJFZWXDKYCMIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=NC2=N1)Cl)Cl.Cl |
Origin of Product |
United States |
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